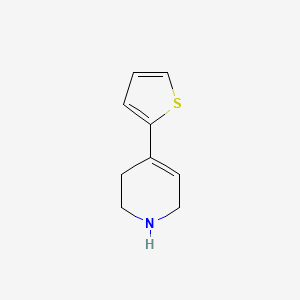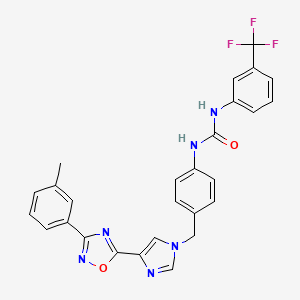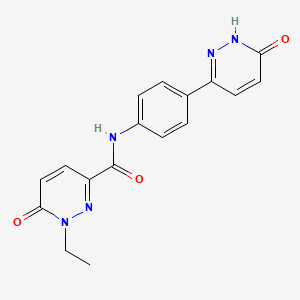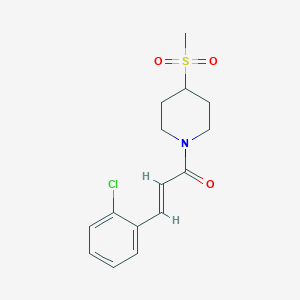
4-(2-Thienyl)-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Thienyl)butyric acid” is a compound that is related to the one you asked about . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of organotin (IV) derivatives of 4-(2-thienyl)butyric acid has been achieved by reacting the ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .
Molecular Structure Analysis
The molecular structure of “4-(2-Thienyl)benzaldeyde” has been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
Chemical Reactions Analysis
The organotin (IV) derivatives of 4-(2-thienyl)butyric acid were synthesized by the reaction of 4-(2-thienyl)butyric acid with the corresponding R3SnCl or R2SnCl2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Thienyl)benzaldeyde” have been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Studies
The 4-(2-Thienyl)-1,2,3,6-tetrahydropyridine (Tetrahydropyridine or THP) structure plays a crucial role in various chemical syntheses and the development of derivatives with potential biological activities. For instance, the chemistry and pharmacology of THP derivatives have been extensively researched due to their presence in many biologically active systems. This has led to the discovery of several promising drug candidates, with a particular focus on their synthesis and pharmacological properties in structure-activity relationship (SAR) studies (Mateeva, Winfield, & Redda, 2005).
Anticancer Applications
Specific derivatives of THP have been synthesized and evaluated for their anticancer activities. For example, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been created and their anticancer activities have been studied, particularly focusing on breast cancer cell lines. The synthesis process and the structural modifications play a significant role in their biological activities (Redda & Gangapuram, 2007).
Luminescence and Fluorescent Dye Applications
Certain derivatives of THP have been found to be useful in luminescent and fluorescent dye applications. For instance, novel 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidinium styryl dyes were synthesized and their spectral-luminescent properties were studied. These dyes demonstrated RNA-binding preference, significantly enhancing emission intensity in the presence of RNA, indicating their potential use as RNA-specific fluorescent probes (Balanda et al., 2007).
Catalysis and Chemical Reaction Applications
THP derivatives also play a role in catalysis and chemical reactions. For instance, the electronic influence of the thienyl sulfur atom in certain THP derivatives has been found to significantly affect the catalytic activity of corresponding compounds in processes like the oligomerization of ethylene to α-olefins (Bianchini et al., 2007).
Antioxidant and Antimicrobial Applications
Furthermore, THP derivatives have been studied for their antioxidant and antimicrobial properties. Studies have found that certain thiotetrahydropyridines demonstrate significant activity as antioxidants and antimicrobials, showing potential for further development in medicinal applications (Lawung et al., 2009).
Wirkmechanismus
Target of Action
Compounds with a thiazole ring, such as 4-(2-thienyl)-1,2,3,6-tetrahydropyridine, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of bacteria by interfering with their ability to form cell walls .
Biochemical Pathways
For example, they can interfere with the synthesis of nucleic acids and proteins, mitochondrial respiration, and de novo purine synthesis .
Pharmacokinetics
A related compound, tienilic acid, was found to be rapidly distributed in most of the essential organs and tissues, with the exception of the brain, after oral administration . Its elimination was fast and practically complete in 48 hours, primarily through biliary and urinary excretion .
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The efficacy of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and temperature .
Safety and Hazards
The safety data sheet for “4-(2-Thienyl)butyric acid” indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
A new thiophene-substituted terpyridine derivative has been prepared and characterized . This ligand features a thiophene heterocycle (as an electrochemically polymerizable unit) as well as two chlorine atoms for further functionalization . This could be a potential future direction for the development of “4-(2-Thienyl)-1,2,3,6-tetrahydropyridine” or similar compounds.
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTAYIPXDDGKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)

![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2627801.png)





